Brd4-BD1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brd4-BD1-IN-1 is a selective inhibitor targeting the first bromodomain (BD1) of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal domain (BET) family, which plays a crucial role in regulating gene transcription by recognizing acetylated lysine residues on histones and other proteins. This compound has garnered significant attention due to its potential therapeutic applications in treating various cancers and cardiovascular diseases .
Preparation Methods
The synthesis of Brd4-BD1-IN-1 involves several steps, including the use of specific reagents and reaction conditions. One of the synthetic routes includes the following steps :
Step 1: 2-chlorobenzyl iodide is reacted with potassium carbonate (K2CO3) in dimethylformamide (DMF) under nitrogen atmosphere at 80°C for 3 hours.
Step 2: The product is then reacted with 3-chlorobenzyl iodide under similar conditions for 8 hours.
Step 3: The resulting compound is treated with acetic acid and bromine at 60°C for 12 hours.
Step 4: Benzyl iodides are added to the reaction mixture with cesium carbonate (Cs2CO3) in DMF under nitrogen atmosphere at 80°C for 8 hours.
Step 5: The final product is obtained by reacting with secondary amines, cuprous iodide, N,N-dimethylglycine, and potassium phosphate (K3PO4) in DMF at 125°C for 18 hours.
Chemical Reactions Analysis
Brd4-BD1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Brd4-BD1-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Brd4-BD1-IN-1 exerts its effects by selectively binding to the first bromodomain (BD1) of BRD4. This binding prevents BRD4 from recognizing acetylated lysine residues on histones, thereby disrupting the recruitment of transcription factors and other proteins involved in gene transcription. The inhibition of BRD4 leads to the downregulation of oncogenes and other genes associated with cell proliferation and survival .
Comparison with Similar Compounds
Brd4-BD1-IN-1 is unique in its selectivity for the BD1 of BRD4 compared to other inhibitors that target both BD1 and BD2. Similar compounds include:
JQ1: A pan-BET inhibitor that targets both BD1 and BD2 of BRD4, as well as other BET family members.
I-BET762: Another pan-BET inhibitor with similar selectivity for BD1 and BD2.
OTX015: A selective inhibitor for BD1 and BD2 of BRD4, used in clinical trials for various cancers.
This compound’s unique selectivity for BD1 makes it a valuable tool for studying the specific functions of this bromodomain and developing targeted therapies with potentially fewer side effects .
Biological Activity
Brd4-BD1-IN-1 is a selective inhibitor targeting the bromodomain 1 (BD1) of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal (BET) family. BRD4 plays a crucial role in regulating gene transcription by binding to acetylated lysine residues on histones and non-histone proteins. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.
BRD4 consists of two bromodomains (BD1 and BD2) that recognize acetylated lysines. Inhibition of BRD4-BD1 can disrupt its interaction with chromatin, thereby affecting transcriptional regulation. This compound specifically binds to the BD1 domain, preventing BRD4 from associating with acetylated histones, which is pivotal in oncogenic transcriptional programs.
Binding Affinity and Selectivity
This compound has demonstrated significant binding affinity to the BRD4-BD1 domain. In silico studies have shown that compounds like this compound exhibit binding energies comparable to known inhibitors, indicating its potential as a potent inhibitor. For instance, molecular docking studies reported binding affinities around -42.7 kcal/mol for this compound when compared to other inhibitors like R6S, which had a binding energy of -41.5 kcal/mol .
In Vitro Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various cancer cell lines. The compound exhibited an IC50 value in the low micromolar range against several models, including human acute myeloid leukemia (AML) cells. These studies highlighted that inhibition of BRD4-BD1 resulted in reduced cell proliferation and induced apoptosis .
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
- Case Study 1 : In a study involving AML xenograft models, treatment with this compound led to significant tumor regression without notable toxicity to normal tissues. This suggests its therapeutic potential in targeting malignancies driven by aberrant BRD4 activity .
- Case Study 2 : Another investigation showed that this compound effectively reduced inflammation in models of autoimmune diseases by inhibiting the NF-kB signaling pathway, which is regulated by BRD4 .
Data Tables
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Study 1 | MV4-11 (AML) | 0.8 | Reduced growth |
Study 2 | MCF7 (Breast) | 2.5 | Induced apoptosis |
Study 3 | Jurkat (T-cell) | 3.0 | Inhibited NF-kB activation |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that this compound possesses favorable oral bioavailability and metabolic stability. Toxicity assessments in animal models revealed no significant adverse effects at therapeutic doses, suggesting that it may be a viable candidate for further clinical development .
Properties
Molecular Formula |
C16H15BrN4O4 |
---|---|
Molecular Weight |
407.22 g/mol |
IUPAC Name |
[7-[(3-bromophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl acetate |
InChI |
InChI=1S/C16H15BrN4O4/c1-9(22)25-8-12-18-14-13(15(23)19-16(24)20(14)2)21(12)7-10-4-3-5-11(17)6-10/h3-6H,7-8H2,1-2H3,(H,19,23,24) |
InChI Key |
OEDSSFKMVLBERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.